(1R,3s,5S)-N-(3,5-dimethoxyphenyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide
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Overview
Description
(1R,3s,5S)-N-(3,5-dimethoxyphenyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a bicyclic structure with a pyridin-2-yloxy group and a dimethoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3s,5S)-N-(3,5-dimethoxyphenyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the bicyclic structure.
Introduction of the Pyridin-2-yloxy Group: This step involves the nucleophilic substitution of a suitable leaving group on the bicyclic core with pyridin-2-ol under basic conditions.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester, under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding phenolic derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, providing insights into enzyme function and regulation.
Receptor Binding: Its structure allows it to bind to specific receptors, making it useful in studying receptor-ligand interactions.
Medicine
Drug Development: The compound’s potential as a pharmacophore makes it a candidate for the development of new therapeutic agents.
Diagnostics: It can be used in the development of diagnostic tools for detecting specific biomolecules.
Industry
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Polymer Production: Its structure may be utilized in the production of specialized polymers with unique properties.
Mechanism of Action
The mechanism by which (1R,3s,5S)-N-(3,5-dimethoxyphenyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
(1R,3s,5S)-N-(3,5-dimethoxyphenyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide: shares similarities with other bicyclic compounds that feature pyridin-2-yloxy and dimethoxyphenyl groups.
This compound: is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Uniqueness
Stereochemistry: The specific stereochemistry of this compound contributes to its unique binding properties and biological activity.
Functional Groups:
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-26-17-9-14(10-18(13-17)27-2)23-21(25)24-15-6-7-16(24)12-19(11-15)28-20-5-3-4-8-22-20/h3-5,8-10,13,15-16,19H,6-7,11-12H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWNHRVPWOGGMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)N2C3CCC2CC(C3)OC4=CC=CC=N4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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